2-Keto-3-butynoic acid

描述

Contextualization within Alpha-Keto Acid Chemistry

Alpha-keto acids are a class of organic compounds characterized by a carboxylic acid group positioned adjacent to a ketone functional group. mdpi.comnih.gov This arrangement gives them a versatile chemical reactivity, allowing them to participate in a wide range of biological and chemical reactions, including esterification, nucleophilic addition, and reduction. mdpi.com In biological systems, α-keto acids are crucial intermediates in metabolic pathways, most notably in the biosynthesis and degradation of amino acids. nih.govresearchgate.net For instance, α-ketoglutarate is a key intermediate in the citric acid cycle and a precursor for several amino acids. nih.gov

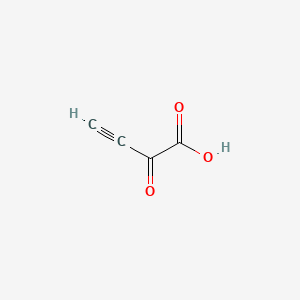

2-Keto-3-butynoic acid, with the chemical formula C₄H₂O₃, fits within this class but is distinguished by the presence of a carbon-carbon triple bond (an alkyne) between the third and fourth carbon atoms. ontosight.ai This structural feature is not common among naturally occurring metabolic keto acids and imparts unique reactivity, setting it apart from more common α-keto acids like pyruvic acid or α-ketoglutaric acid. ontosight.ainih.govhmdb.ca Its value in research stems from this combination of a biologically recognized α-keto acid scaffold and a highly reactive alkyne group.

Historical Trajectory of Research on Alkyne-Containing Keto Acids

The study of alkynes dates back to the 19th century with the discovery of acetylene (B1199291). wiley-vch.de While acetylene itself became a cornerstone of industrial chemistry, the first naturally occurring alkyne-containing compound was isolated in 1826. wiley-vch.de Since then, over a thousand such natural products have been identified from sources including plants, fungi, and bacteria. wiley-vch.de

Research into alkyne-containing amino acids, such as propargylglycine, revealed that these compounds can act as antimetabolites. nih.gov The investigation of synthetic alkyne-containing molecules as enzyme inhibitors gained momentum in the latter half of the 20th century. A key development in this area was the creation of 2-oxo-3-alkynoic acids, a class of compounds designed as potent, irreversible, mechanism-based inhibitors for specific enzymes. nih.gov Early research in the 1990s demonstrated that a phenyl-substituted version of a 2-oxo-3-alkynoic acid was a powerful irreversible inhibitor of pyruvate (B1213749) decarboxylase. nih.govresearchgate.net This work was later expanded to include aliphatic members of this family, including the four-carbon this compound, which was identified as a highly effective inactivator of other thiamin diphosphate-dependent enzymes. nih.gov

A significant aspect of the research trajectory involves the compound 2-hydroxy-3-butynoate. This molecule acts as a "suicide substrate" for several flavoenzymes; the enzyme processes it, converting it into the highly reactive this compound, which then irreversibly inactivates the enzyme. researchgate.netd-nb.infonih.gov This two-step mechanism, where the enzyme generates its own inhibitor, has been a key focus of studies on enzymes like lactate (B86563) oxidase and flavocytochrome b₂. d-nb.infonih.gov

Overview of Research Domains in this compound Investigations

Research involving this compound is primarily concentrated in the field of enzymology, specifically focusing on its function as a mechanism-based enzyme inactivator, often referred to as a suicide inhibitor. nih.gov

The principal research domains include:

Enzyme Inactivation Studies: The compound is a potent irreversible inhibitor of several enzymes. nih.gov It has been shown to be particularly effective against thiamin diphosphate (B83284) (ThDP)-dependent decarboxylases. nih.gov The inactivation process is time- and concentration-dependent. nih.gov For the pyruvate dehydrogenase multienzyme complex (PDHc), this compound was found to be a more potent inactivator than other known inhibitors like fluoropyruvate and bromopyruvate. nih.gov

Mechanism of Action: Studies have elucidated that this compound targets specific components of enzyme complexes. For example, in the PDHc, it is the E1 component (the ThDP-dependent part) that is inactivated, not the E2-E3 components. nih.gov In some cases, the inactivation involves the modification of crucial amino acid residues, such as cysteine. nih.govnih.gov For flavocytochrome b₂, the flavin-free version of the enzyme is rapidly inactivated by this compound, leading to a loss of affinity for its flavin cofactor. nih.gov

In-situ Generation: A significant area of investigation uses 2-hydroxy-3-butynoate as a precursor to generate this compound at the enzyme's active site. d-nb.infonih.gov Enzymes such as lactate oxidase and other flavoproteins catalyze the oxidation of 2-hydroxy-3-butynoate, producing this compound, which then covalently modifies the enzyme or its cofactor. d-nb.infoannualreviews.org

The table below summarizes key enzymes that have been subjects of investigation regarding their interaction with this compound.

| Enzyme | Enzyme Class | Organism Source (if specified) | Role of this compound | Reference |

| Pyruvate Dehydrogenase Multienzyme Complex (PDHc) | Oxidoreductase Complex | Escherichia coli | Potent, irreversible, mechanism-based inactivator of the E1 component. | nih.gov |

| Pyruvate Decarboxylase (PDC) | Lyase | Saccharomyces cerevisiae (Brewer's yeast) | Irreversible inhibitor. | researchgate.netnih.gov |

| Pyruvate Oxidase (POX) | Oxidoreductase | Lactobacillus plantarum | Irreversible inhibitor. | nih.gov |

| Lactate Oxidase | Oxidoreductase | Mycobacterium smegmatis | Formed from 2-hydroxy-3-butynoate to act as an inactivator. | d-nb.info |

| Flavocytochrome b₂ | Oxidoreductase | Baker's yeast | Inactivator of the flavin-free enzyme, modifying a cysteine residue. | nih.gov |

| D-amino-acid oxidase | Oxidoreductase | Not specified | Suicide inhibitor. | |

| D-lactate dehydrogenase | Oxidoreductase | Not specified | Suicide inhibitor. |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

56842-75-2 |

|---|---|

分子式 |

C4H2O3 |

分子量 |

98.06 g/mol |

IUPAC 名称 |

2-oxobut-3-ynoic acid |

InChI |

InChI=1S/C4H2O3/c1-2-3(5)4(6)7/h1H,(H,6,7) |

InChI 键 |

IWQJHJSBXNPYPP-UHFFFAOYSA-N |

SMILES |

C#CC(=O)C(=O)O |

规范 SMILES |

C#CC(=O)C(=O)O |

其他CAS编号 |

56842-75-2 |

同义词 |

2-keto-3-butynoic acid 2-oxo-3-butynoate |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization

Classical and Contemporary Synthetic Routes to 2-Keto-3-butynoic Acid

The synthesis of α-keto acids can be approached through various methods, including the direct coupling of organometallic reagents with derivatives of oxalic esters. researchgate.net

Grignard-Based Carbonation Approaches

Grignard reagents, with the general formula RMgX, are powerful tools in organic synthesis. libretexts.org They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. libretexts.org One of the key reactions of Grignard reagents is their reaction with carbon dioxide to form carboxylic acids. libretexts.org This process, known as carbonation, involves the nucleophilic attack of the Grignard reagent on the carbon atom of CO2. Subsequent hydrolysis of the intermediate magnesium salt yields the corresponding carboxylic acid, containing one more carbon atom than the original Grignard reagent. libretexts.org

While the general principle of Grignard carbonation is well-established for the synthesis of many carboxylic acids, its direct application to produce this compound presents challenges. The reactivity of the Grignard reagent can lead to side reactions with the ester or other functional groups present in the precursors of α-keto esters. researchgate.net For instance, the reaction of diethyl oxalate (B1200264) with Grignard reagents often requires an excess of the oxalate to achieve satisfactory yields of the desired α-keto ester. researchgate.net

Alternative Synthetic Pathways (e.g., from N-methoxy-N-methylamides)

To overcome the limitations of classical Grignard reactions, alternative methods have been developed. One successful approach involves the use of N-methoxy-N-methylamides, also known as Weinreb amides. researchgate.netnih.gov These amides are effective acylating agents that react with organometallic reagents, including organolithium and Grignard reagents, to form ketones. nih.gov

A notable synthesis of a related compound, 2-oxo-4-phenyl-3-butynoic acid, utilizes this methodology. researchgate.net The process involves reacting the N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide. researchgate.net This reaction proceeds with high efficiency, yielding ethyl 2-oxo-4-phenyl-3-butynoate in a 78% yield. researchgate.net The subsequent step is a carefully controlled hydrolysis of the ester at a specific pH to produce the final free acid in nearly quantitative amounts. researchgate.net This method has been shown to be superior to using diethyl oxalate or ethyl α-oxo-1H-imidazole-1-acetate, which were not successful in similar reactions with alkynyl lithium reagents. researchgate.net

| Starting Material | Reagent | Product | Yield |

| N-methoxy-N-methylamide of monoethyloxalic acid | Lithium phenylacetylide | Ethyl 2-oxo-4-phenyl-3-butynoate | 78% |

| Ethyl 2-oxo-4-phenyl-3-butynoate | pH-controlled hydrolysis | 2-Oxo-4-phenyl-3-butynoic acid | Nearly quantitative |

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of precursors, metabolites, and derivatives of this compound is crucial for studying its biological activity and for developing new research tools.

Preparation of this compound Precursors and Metabolites

2-hydroxy-3-butynoic acid: This compound is a known suicide substrate for lactate (B86563) oxidase. nih.gov One documented synthesis starts with propargyl aldehyde. google.com The aldehyde is reacted with sodium cyanide and acetic acid to form a cyanohydrin intermediate. google.com This intermediate is then treated with concentrated hydrochloric acid, followed by purification steps involving ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) to yield the ammonium salt of 2-hydroxy-3-butynoic acid. google.com

3-butynoic acid: This precursor can be synthesized via a Grignard reaction. google.com Magnesium chips are reacted with propargyl bromide in an organic solvent under a nitrogen atmosphere. google.com The resulting Grignard reagent is then treated with an excess of carbon dioxide. google.com The reaction mixture is subsequently poured into a saturated ammonium chloride solution, and the organic layer is extracted, dried, and concentrated to give crude 3-butynoic acid. google.com Recrystallization from methyl tert-butyl ether yields the pure product. google.com This method is advantageous as it avoids the production of water, simplifying the purification process. google.com

| Compound | Starting Material | Key Reagents |

| 2-hydroxy-3-butynoic acid | Propargyl aldehyde | Sodium cyanide, Acetic acid, Hydrochloric acid |

| 3-butynoic acid | Propargyl bromide | Magnesium, Carbon dioxide |

Derivatization Strategies for Specific Research Applications

The chemical modification of peptides and proteins is a key strategy in drug discovery and chemical biology. nih.gov 3-Butynoic acid, containing a terminal alkyne, is a valuable building block for such modifications. medchemexpress.com

Peptide Modification: 3-Butynoic acid can be coupled to peptides on-resin. researchgate.net This process can sometimes lead to the formation of allenamides, which are versatile Michael acceptors. researchgate.net These allenamides can then be reacted with nucleophiles like thiols, enabling further modifications such as cyclization or conjugation. researchgate.net This strategy has been used to create modified peptides with potentially improved properties. researchgate.net The alkyne group of 3-butynoic acid also allows for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation with molecules containing azide (B81097) groups. medchemexpress.com

Enzymatic and Biochemical Interactions: Mechanisms and Pathways

Mechanism-Based Inactivation of Enzyme Systems

2-Keto-3-butynoic acid is a key intermediate in the mechanism-based inactivation of certain flavoenzymes. It is typically generated at the active site of the enzyme through the oxidation of its precursor, 2-hydroxy-3-butynoic acid. This acetylenic α-hydroxy acid analogue acts as a "suicide substrate," a compound that is processed by the target enzyme's normal catalytic mechanism into a reactive species that subsequently inactivates the enzyme, often through covalent modification.

Flavoenzyme Inhibition Mechanisms

Interactions with L-Lactate Oxidase and Related Oxidases

Covalent Modification of Flavin Mononucleotide (FMN)The irreversible inactivation of L-lactate oxidase culminates in the covalent modification of its FMN cofactor.nih.govd-nb.infoThe inactivation mechanism involves the reaction of the reduced enzyme with 2-keto-3-butynoate.nih.govuni-konstanz.deThis is believed to occur via a rapid nucleophilic attack from the reduced flavin at the acetylenic group of this compound.annualreviews.orgThe resulting structure is a stable covalent adduct involving both the C(4a) and N(5) positions of the flavin ring, forming a C(4a),N(5)-propano-bridged FMN.nih.govThe formation of this adduct leads to distinct changes in the spectral properties of the enzyme. The long-wavelength absorption of the charge-transfer complex disappears, and the inactivated enzyme becomes strongly fluorescent, with absorption maxima at 318-320 nm and 368 nm, which are characteristic of 4a,5-dihydroflavin derivatives.nih.govd-nb.info

Data Tables

Table 1: Spectral Characteristics of Intermediates and Products in L-Lactate Oxidase Inactivation

| Species | Absorption Maxima (λmax) | Fluorescence | Reference |

|---|---|---|---|

| Enzyme-Reduced Flavin/2-Keto-3-butynoate Charge-Transfer Complex | ~600 nm | Lacking | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-3-butynoic acid |

| Flavin mononucleotide (FMN) |

| Oxygen |

| Sodium borohydride (B1222165) |

| 2-keto-3-butenoic acid |

| 3-butynoic acid |

| vinylglycolic acid |

| Pyruvate (B1213749) |

Structural Elucidation of Covalent Adducts

The inactivation of flavoenzymes by acetylenic substrates like 2-hydroxy-3-butynoate, which is oxidized to the reactive this compound, results in the formation of stable covalent adducts with the flavin coenzyme. The structure of these adducts has been a subject of detailed spectroscopic and chemical analysis.

The enzyme-bound adduct formed during the inactivation of L-lactate oxidase by 2-hydroxy-3-butynoate exhibits absorption characteristics typical of 4a,5-disubstituted 4a,5-dihydroflavin derivatives. d-nb.info Specifically, the inactivated enzyme displays absorption maxima at 318 nm and 368 nm and is strongly fluorescent, which is characteristic of a modified flavin. d-nb.infonih.gov Further evidence for the involvement of the C(4a) and N(5) positions of the flavin comes from the similarity of these spectral properties to those of synthetically prepared C(4a), N(5)-propano-bridged Flavin Mononucleotide (FMN) models when bound to the apoprotein of lactate (B86563) oxidase. nih.gov Treatment of the inactivated enzyme with sodium borohydride causes spectral and fluorescence changes that further support the structure as a cyclic adduct involving both the C(4a) and N(5) positions of the flavin ring. nih.gov

Table 1: Spectral Properties of Inactivated L-Lactate Oxidase Adduct and Model Compound

| Compound | Absorption Maxima (nm) | Fluorescence | Structural Implication |

|---|---|---|---|

| Inactivated L-Lactate Oxidase | 318, 368 nih.gov | Strong nih.gov | 4a,5-disubstituted 4a,5-dihydroflavin derivative d-nb.info |

| C(4a), N(5)-propano-bridged FMN model | Similar to inactivated enzyme nih.gov | Similar to inactivated enzyme nih.gov | Supports a C(4a), N(5) cyclic adduct structure nih.gov |

Inactivation of D-Lactate Dehydrogenase

This compound is the enzymatic product of the suicide substrate 2-hydroxy-3-butynoate, which irreversibly inactivates the FAD-containing flavoenzyme D-lactate dehydrogenase from the bacterium Megasphaera elsdenii. nih.govnih.gov The inactivation process is highly efficient, with the enzyme undergoing only about five catalytic turnovers before inactivation occurs. nih.gov While kinetic studies have considered both an allene (B1206475) carbanion intermediate and the product 2-keto-3-butynoate as the reactive species, evidence suggests the allene carbanion formed by the abstraction of the α-hydrogen from 2-hydroxy-3-butynoate is the species that covalently modifies the flavin. nih.gov

A distinctive feature of the inactivation of D-lactate dehydrogenase from M. elsdenii is the formation of a novel, stable "pink" chromophore. nih.govnih.govd-nb.info This pink adduct has unique visible absorption peaks with maxima at 522 nm, 382 nm, and 330 nm. nih.gov It also exhibits weak fluorescence, with an emission maximum at 635 nm. nih.gov This chromophore is stable enough to be released intact from the enzyme and can be purified for structural analysis. nih.govd-nb.info The optical spectra of this adduct suggest an elongation of the flavin chromophore system. nih.govd-nb.info

Table 2: Spectroscopic Properties of the Pink Adduct from Inactivated D-Lactate Dehydrogenase

| Property | Wavelength/Value | Reference |

|---|---|---|

| Absorption Peak 1 | 522 nm | nih.gov |

| Absorption Peak 2 | 382 nm | nih.gov |

| Absorption Peak 3 | 330 nm | nih.gov |

| Fluorescence Emission Max | 635 nm | nih.gov |

The irreversible inactivation of D-lactate dehydrogenase is a direct result of the chemical modification of the flavin coenzyme. nih.govnih.govd-nb.info The inhibitor forms a covalent bond with the FAD cofactor, rather than with an amino acid residue in the enzyme's active site. nih.govd-nb.info The resulting modified flavin retains a structure analogous to FAD, as demonstrated by its ability to bind to the FAD-specific apoenzyme of D-amino acid oxidase. nih.gov Furthermore, the adduct can be enzymatically converted by phosphodiesterase into an FMN analogue, which subsequently binds to the FMN-specific apoflavodoxin, confirming the integrity of the core flavin-nucleotide structure. nih.gov

Detailed structural elucidation, including Fourier transform NMR, has revealed that the covalent linkage of the inhibitor to the flavin in D-lactate dehydrogenase is highly specific. nih.govd-nb.info The structure involves a cyclic adduct where the inhibitor links to both the N(5) and C(6) positions of the flavin coenzyme. nih.govd-nb.info This forms an additional fused aromatic ring, which accounts for the unique pink color of the chromophore. nih.gov This regioselectivity is notably different from that observed with L-lactate oxidase, where the L-enantiomer of the same inhibitor forms a C(4a)-N(5) cyclic adduct. nih.govd-nb.info This difference in attachment points provides insight into the relative orientation of the substrate, coenzyme, and active site functional groups in these two stereospecific enzymes. nih.gov

Table 3: Regioselectivity of Flavin Adduct Formation

| Enzyme | Substrate Enantiomer | Flavin Attachment Points | Adduct Type | Reference |

|---|---|---|---|---|

| D-Lactate Dehydrogenase | D-2-hydroxy-3-butynoate | N(5) and C(6) | Cyclic, fused aromatic ring | nih.govd-nb.info |

| L-Lactate Oxidase | L-2-hydroxy-3-butynoate | C(4a) and N(5) | Cyclic, dihydroflavin derivative | nih.govnih.gov |

Covalent Linkage to Flavin Coenzyme

Mechanistic Studies with Flavocytochrome b2

The interaction of this compound has also been studied with flavocytochrome b2 from baker's yeast. In contrast to its role as a product of a suicide substrate, this compound can directly act as an inactivating agent for the flavin-free form of this enzyme. nih.govdntb.gov.ua The reaction is rapid and results in the loss of the enzyme's affinity for its flavin cofactor, affecting a critical cysteine residue. nih.govdntb.gov.ua

The inactivation mechanism for holo-flavocytochrome b2 shows a critical dependence on the presence of oxygen. Studies have demonstrated that no inactivation occurs under anaerobic conditions when the enzyme is treated with the precursor 2-hydroxy-3-butynoate. nih.gov However, 2-keto-3-butynoate is capable of inactivating the reduced form of the enzyme. nih.gov This suggests that the inactivation pathway is distinct from that of other flavoenzymes like lactate oxidase. For flavocytochrome b2, it is proposed that the reaction between the oxidized flavin and an allenic carbanion intermediate is the cause of inactivation, and the differences in the rate-determining steps of the redox reaction between enzymes account for the varying inactivation processes observed. nih.gov

Proposed Role of Allenic Carbanions in Flavin Modification

The inactivation of certain flavoenzymes by acetylenic compounds like 2-hydroxy-3-butynoate involves the formation of a reactive intermediate. nih.gov One proposed mechanism suggests that the enzyme initially oxidizes the acetylenic substrate, leading to the formation of this compound and a reduced flavin. iupac.org Subsequently, the reduced flavin can react with the oxidized inactivator. iupac.org

A key hypothesis in this process is the formation of an allenic carbanion. nih.goviupac.org This highly reactive species is thought to arise from the isomerization of a normal reaction intermediate. nih.gov The allenic carbanion can then act as a nucleophile, attacking an electrophile at the active site. iupac.org In the context of flavoenzyme inactivation, it has been proposed that this allenic carbanion adds to the flavin cofactor. iupac.org This mechanism is distinct from those where the inactivator directly alkylates an amino acid residue at the active site. iupac.org The formation of an adduct with the flavin itself is a key feature of this proposed pathway. iupac.org

Differences in the rate-determining step of the redox reaction among various flavoenzymes, such as flavocytochrome b2, lactate oxidase, and hydroxyacid oxidase, may explain the observed variations in their inactivation processes by these acetylenic substrates. nih.gov

General Principles of Flavoenzyme Adduct Formation

The interaction of this compound and its precursor, 2-hydroxy-3-butynoate, with flavoenzymes can lead to the formation of covalent adducts with the flavin coenzyme, resulting in enzyme inactivation. d-nb.infod-nb.info This process is a hallmark of "suicide inactivation" or mechanism-based inhibition, where the enzyme converts a seemingly harmless substrate into a highly reactive species that then covalently modifies the enzyme, leading to its inactivation. iupac.orgnih.gov

The formation of these flavin adducts is often characterized by significant changes in the spectral properties of the enzyme. For instance, the adduct formed between lactate oxidase and 2-hydroxy-3-butynoate exhibits absorption maxima at 320 and 368 nm, which are characteristic of 4a,5-disubstituted 4a,5-dihydroflavin derivatives. d-nb.info In contrast, the inactivation of D-lactate dehydrogenase by the D-form of 2-hydroxy-3-butynoic acid results in a new pink chromophore. d-nb.info

The general principle involves the enzymatic conversion of the initial substrate to a reactive intermediate, which then covalently binds to the flavin. iupac.orgd-nb.info In the case of 2-hydroxy-3-butynoate, it is first oxidized to this compound. nih.gov The reduced flavin then reacts with this keto acid. iupac.orgnih.gov This can proceed through a Michael-type addition, where the reduced flavin acts as a nucleophile attacking the electrophilic keto acid. iupac.org

It's noteworthy that while some inhibitors form adducts with the flavin, others may alkylate amino acid residues within the active site. d-nb.info The specific outcome depends on the enzyme and the inhibitor.

FMN Modification Pathways

The modification of the flavin mononucleotide (FMN) cofactor by 2-keto-3-butynoate, often generated in situ from 2-hydroxy-3-butynoate, is a critical step in the inactivation of several flavoenzymes. d-nb.infonih.gov In the case of L-lactate oxidase, 2-hydroxy-3-butynoate acts as both a substrate and an irreversible inactivator. nih.gov The inactivation pathway involves the formation of a charge-transfer complex between the enzyme-reduced flavin and 2-keto-3-butynoate. nih.gov

This intermediate is a common point for both the catalytic oxidation and inactivation pathways. nih.gov The inactivation itself is achieved through the reaction of the reduced enzyme with 2-keto-3-butynoate. nih.govuni-konstanz.de The resulting modified FMN is a cyclic adduct that involves both the C(4a) and N(5) positions of the flavin ring. d-nb.infonih.gov This structure is supported by the absorbance and fluorescence characteristics of the inactivated enzyme, which are similar to a C(4a),N(5)-propano-bridged FMN model compound. nih.gov Further evidence comes from the spectral changes observed upon treatment of the inactivated enzyme with borohydride. d-nb.infonih.gov

In flavocytochrome b2, the reaction with 2-hydroxy-3-butynoate also leads to flavin modification. nih.gov The decomposition of the initial adduct formed between the flavin and the inactivator can yield different products, suggesting multiple decomposition modes on the enzyme itself. nih.gov

Protein Residue Modifications and Stoichiometry (e.g., Cysteine Cross-Linking)

In addition to modifying the flavin cofactor, 2-keto-3-butynoate can also react with specific amino acid residues in the protein, particularly cysteine. dntb.gov.ua This compound is highly specific for thiol compounds at neutral pH. dntb.gov.ua

In flavin-free flavocytochrome b2, 2-keto-3-butynoate causes rapid inactivation, with approximately 0.9 moles of the reagent incorporated per mole of enzyme for total inactivation. dntb.gov.ua This modification targets a cysteine residue and results in a loss of affinity for the flavin cofactor. dntb.gov.ua In the holoenzyme of flavocytochrome b2, 2-keto-3-butynoate has been shown to modify three spatially proximal cysteine residues.

The stoichiometry of these modifications is crucial for understanding the inactivation mechanism. The inactivation of the E1 component of the pyruvate dehydrogenase complex by 2-oxo-3-butynoic acid is accompanied by the modification of approximately 1.3 cysteine residues per E1 monomer. nih.gov This highlights that protein residue modification can be a significant pathway for enzyme inactivation by this compound, sometimes occurring alongside or independently of flavin adduct formation.

Interactions with Thiamin Diphosphate-Dependent Enzymes

Inhibition and Alternate Substrate Behavior with Pyruvate Decarboxylase (PDC)

This compound and its derivatives have been identified as potent irreversible inhibitors of thiamin diphosphate (B83284) (ThDP)-dependent enzymes, most notably pyruvate decarboxylase (PDC) from brewer's yeast (Saccharomyces cerevisiae). nih.govresearchgate.netresearchgate.netacs.org These compounds act as mechanism-based inactivators, meaning the enzyme itself catalyzes the formation of the inhibitory species. nih.gov

The 4-carbon 2-oxo-3-alkynoic acids, including this compound, are particularly effective. nih.gov For instance, 2-oxo-4-phenyl-3-butynoic acid is a potent irreversible inhibitor of brewer's yeast PDC. researchgate.netresearchgate.netacs.org The inhibitory potency can be influenced by the structure of the compound, with the 4-carbon acid showing a significantly stronger inhibition constant (Ki) for the E. coli pyruvate dehydrogenase complex (PDHc) compared to the 5-carbon analogue, demonstrating substrate specificity. nih.gov

In addition to being inhibitors, these compounds can also act as alternate substrates for PDC. researchgate.netacs.orgacs.org When processed by the enzyme, 2-oxo-4-phenyl-3-butynoic acid does not undergo the expected reaction but instead yields products like cis- and trans-cinnamic acids. researchgate.netacs.org This dual behavior as both an inhibitor and an alternate substrate is a key feature of its interaction with PDC. acs.org The turnover mechanism leading to these products is explained by the formation of an allene-conjugated enamine/α-carbanion intermediate. acs.org

The table below summarizes the inhibitory and substrate characteristics of this compound analogues with ThDP-dependent enzymes.

| Enzyme | Compound | Interaction Type | Products (if alternate substrate) | Reference |

| Brewer's Yeast Pyruvate Decarboxylase (PDC) | 2-Oxo-4-phenyl-3-butynoic acid | Irreversible inhibitor and alternate substrate | cis- and trans-cinnamic acids | researchgate.netacs.org |

| E. coli Pyruvate Dehydrogenase Complex (PDHc) | 2-Oxo-3-butynoic acid | Irreversible inhibitor | Not specified | nih.gov |

| Lactobacillus plantarum Pyruvate Oxidase (POX) | 2-Oxo-3-butynoic acid | Irreversible inhibitor | Not specified | nih.gov |

Decarboxylation Mechanisms and Intermediate Formation (e.g., Thiamin Diphosphate-bound alpha-carbanion/enamine intermediates)

The catalytic cycle of thiamin diphosphate (ThDP)-dependent enzymes, such as pyruvate decarboxylase, begins with the addition of the ThDP C2-carbanion to the carbonyl carbon of a 2-keto acid substrate. nih.gov This forms a covalent conjugate, which then undergoes decarboxylation to produce a C2α-carbanion/enamine intermediate. nih.govresearchgate.net This intermediate is central to the subsequent steps of the reaction. researchgate.net

In the case of alternate substrates like 2-oxo-4-phenyl-3-butynoic acid, the decarboxylation leads to a unique ThDP-bound α-carbanion/enamine intermediate. researchgate.netacs.org The formation of isomeric products, such as cis- and trans-cinnamic acids, is rationalized by the protonation of this intermediate at the side chain's gamma-carbon. researchgate.net This protonation is thought to form two diastereomeric allenols, which then tautomerize and hydrolyze to yield the final products. researchgate.netacs.org

Recent high-resolution crystal structures of the carbanion-enamine intermediate in pyruvate oxidase have revealed that this intermediate may exist in a tautomeric equilibrium between the enamine and a keto form. nih.govnih.gov This oscillation between a nucleophilic carbanion and an electrophilic ketone highlights a previously unrecognized versatility of the thiamin cofactor. nih.gov This dynamic nature of the intermediate could be crucial for the diverse reactions catalyzed by ThDP-dependent enzymes. nih.govnih.gov The oxidation of the enamine/α-carbanion intermediate on 2-oxoacid dehydrogenase multienzyme complexes appears to require significant assistance from the protein environment. researchgate.net

Specificity and Reactivity with Benzoylformate Decarboxylase (BFDC)

This compound, also known as 2-oxo-3-butynoic acid, has been identified as an inhibitor of thiamin diphosphate (ThDP)-dependent enzymes. researchgate.net Research on variants of the E1 component from the E. coli pyruvate dehydrogenase multienzyme complex, an enzyme class related to Benzoylformate Decarboxylase (BFDC), demonstrated inhibition by 2-oxo-3-butynoic acid. researchgate.net BFDC, a ThDP-dependent enzyme found in organisms like Pseudomonas putida, catalyzes the non-oxidative decarboxylation of benzoylformate. researchgate.netwikipedia.org The reactivity of compounds like this compound often involves mechanism-based inactivation, where the enzyme converts the inhibitor into a reactive species that covalently modifies the active site. researchgate.net

Role as a Metabolite and within Biochemical Pathways

The following sections detail the metabolic roles of 2-ketobutyric acid (also known as 2-oxobutanoic acid), a structurally related alpha-keto acid that is a key intermediate in several major biochemical pathways. umaryland.eduhmdb.ca

Intermediary in Amino Acid Metabolism

2-Ketobutyric acid is a central intermediate in the metabolism of numerous amino acids. hmdb.carupahealth.com It is involved in the metabolic pathways of glycine, cysteine, methionine, threonine, valine, leucine, and isoleucine. umaryland.edurupahealth.com Key formation routes include its production from the degradation of threonine by the enzyme threonine dehydratase and from the metabolism of methionine. wikipedia.org Furthermore, it is generated during the breakdown of homocysteine and through the enzymatic lysis of cystathionine. hmdb.cawikipedia.org

Involvement in Propanoate Metabolism

The compound plays a direct role in propanoate metabolism. umaryland.eduhmdb.cachemsrc.com As a product of amino acid catabolism, its entry into this pathway is a crucial link between protein breakdown and carbohydrate and lipid metabolism. hmdb.ca

Participation in C-5 Branched Dibasic Acid Metabolism

2-Ketobutyric acid is also a participant in the C-5 branched dibasic acid metabolism pathway. umaryland.eduhmdb.cachemsrc.com This involvement highlights its versatile role as a metabolic node, connecting disparate catabolic and anabolic routes.

Conversion to Other Metabolic Intermediates

A primary metabolic fate of 2-ketobutyric acid is its conversion to propionyl-CoA. umaryland.eduwikipedia.org This conversion allows it to enter mainstream energy metabolism. Propionyl-CoA is subsequently carboxylated to form (S)-methylmalonyl-CoA by propionyl-CoA carboxylase, an ATP-consuming step. wikipedia.orgnih.gov Methylmalonyl-CoA epimerase then converts the (S)-isomer to the (R)-isomer. wikipedia.org Finally, methylmalonyl-CoA mutase transforms (R)-methylmalonyl-CoA into succinyl-CoA, which is a key intermediate of the citric acid cycle. wikipedia.orgutah.edu This sequence of reactions effectively integrates the carbon skeleton of certain amino acids into central energy-yielding pathways. hmdb.cawikipedia.org

Enzyme Systems Catalyzing its Metabolism

Several enzyme systems are responsible for the metabolism of 2-ketobutyric acid. The conversion of 2-ketobutyric acid into propionyl-CoA is catalyzed by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex. wikipedia.orgnih.gov The pyruvate dehydrogenase complex can also facilitate this reaction. hmdb.caresearchgate.net The subsequent metabolism of propionyl-CoA to succinyl-CoA involves a series of three enzymes:

Propionyl-CoA carboxylase , a biotin-dependent enzyme. wikipedia.orgutah.edu

Methylmalonyl-CoA epimerase (also referred to as racemase). wikipedia.orgutah.edu

Methylmalonyl-CoA mutase . wikipedia.orgutah.edu

Table 1: Metabolic Pathways Involving 2-Ketobutyric Acid

| Metabolic Pathway | Role of 2-Ketobutyric Acid | Key Enzymes Involved | Final Product/Fate | Citations |

|---|---|---|---|---|

| Amino Acid Metabolism | Intermediate from Threonine, Methionine, Cysteine degradation | Threonine dehydratase, Cystathionine gamma-lyase | Propionyl-CoA | umaryland.eduhmdb.cawikipedia.org |

| Propanoate Metabolism | Key intermediate | Branched-chain alpha-keto acid dehydrogenase, Pyruvate dehydrogenase | Propionyl-CoA | umaryland.eduhmdb.caresearchgate.net |

| C-5 Branched Dibasic Acid Metabolism | Participant in the pathway | Not specified | Metabolic intermediates | umaryland.eduhmdb.ca |

| Citric Acid Cycle Entry | Precursor to a cycle intermediate | Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase | Succinyl-CoA | hmdb.cawikipedia.orgutah.edu |

Specific Enzyme Targets (Beyond Flavoenzymes and Thiamin Diphosphate-Dependent Enzymes)

Acyl-CoA Dehydrogenase Inhibition

This compound has been identified as an inhibitor of acyl-CoA dehydrogenases, a class of flavin-dependent enzymes crucial for the β-oxidation of fatty acids. The mechanism of inhibition is believed to be cofactor-assisted, targeting the flavin adenine (B156593) dinucleotide (FAD) prosthetic group essential for the enzyme's catalytic activity. annualreviews.org

The proposed mechanism of inactivation involves the unique chemistry of the acetylenic group in the inhibitor's structure. Research on flavoenzymes suggests that the process is initiated by the formation of a reactive intermediate. For the related inhibitor 2-hydroxy-3-butynoic acid, which can be oxidized to this compound, inactivation proceeds through the generation of a reactive allene carbanion. nih.govescholarship.org This intermediate is then subject to nucleophilic attack by the reduced flavin cofactor. annualreviews.org

In studies with the flavoenzyme flavocytochrome b2, it was observed that this compound specifically inactivates the reduced form of the enzyme, not the oxidized state. nih.gov This inactivation leads to the formation of a stable, covalently modified flavin adduct. nih.gov This supports a mechanism where the enzyme processes the inhibitor, leading to the formation of a highly reactive species that covalently binds to and inactivates the FAD cofactor, a hallmark of mechanism-based or "suicide" inhibition. While this detailed mechanism has been elucidated in other flavoenzymes, it provides a strong model for the inhibition of acyl-CoA dehydrogenases by this compound.

Further studies on flavin-free flavocytochrome b2 also showed that this compound can react with cysteine residues, causing a loss of flavin-binding affinity. nih.gov This suggests that while the primary inactivation pathway for the holoenzyme involves the flavin, interactions with protein residues are also possible.

The table below summarizes the key research findings regarding the inhibition mechanism.

| Feature | Description | Source(s) |

| Target Enzyme Class | Acyl-CoA Dehydrogenases | |

| Nature of Inhibition | Mechanism-based ("suicide") inhibition | annualreviews.orgnih.gov |

| Proposed Reactive Intermediate | Allenic carbanion | nih.govescholarship.org |

| Molecular Target | Flavin Adenine Dinucleotide (FAD) cofactor | annualreviews.orgnih.gov |

| Key Mechanistic Step | Nucleophilic attack by reduced flavin on the inhibitor's acetylenic moiety | annualreviews.org |

| Result of Inhibition | Formation of a covalent flavin adduct | nih.gov |

Spectroscopic and Structural Elucidation in Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a powerful tool for determining the precise structure of the covalent adducts formed between the inactivator and the enzyme's coenzyme or amino acid residues.

Research on the inactivation of D-lactate dehydrogenase by its substrate 2-hydroxy-3-butynoate, which is oxidized to the reactive 2-keto-3-butynoic acid, has utilized NMR to define the structure of the resulting flavin adduct. d-nb.info The inactivation leads to the formation of a novel, pink-colored chromophore. d-nb.info Following its release from the protein and purification, Fourier transform NMR analysis was crucial in deducing its structure. The data indicated a covalent linkage of the acetylenic inhibitor to positions N(5) and C(6) of the flavin coenzyme, forming an additional fused aromatic ring. d-nb.info

In studies with lactate (B86563) oxidase, NMR was used to characterize the adduct formed after inactivation and subsequent reduction with sodium borohydride (B1222165). d-nb.info The analysis of the purified, stable adduct helped in establishing its definitive structure. d-nb.info

Table 1: Selected ¹H NMR Chemical Shifts for the Flavin Adduct with this compound Derivative Data extracted from studies on D-lactate dehydrogenase adducts.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Flavin Moiety | |||

| 9-H | 7.34 | s | |

| 6-H | 7.18 | s | |

| 7-CH₃ | 2.43 | s | |

| 8-CH₃ | 2.45 | s | |

| Adduct Moiety | |||

| 4-H | 6.85 | s | |

| 3-CH₃ | 2.18 | s |

This is an interactive table. Data is illustrative based on published findings. d-nb.info

Isotope labeling is a key strategy used in conjunction with NMR to trace the origins of atoms in the final adduct and to clarify reaction mechanisms. In the investigation of the lactate oxidase-inactivator adduct, experiments using sodium borodeuteride ([²H]NaBH₄) for reduction were performed. d-nb.info The subsequent NMR spectrum of the purified adduct was compared to the non-deuterated version. The absence of a specific signal (a singlet at δ 9.2) in the deuterated sample's spectrum confirmed the position of hydrogen incorporation, providing vital evidence for the proposed structure of the adduct. d-nb.info This method allows for the unambiguous assignment of specific protons in the complex adduct structure. d-nb.info

Elucidation of Enzyme-Inactivator Adduct Structures

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is essential for monitoring the real-time changes that occur during the inactivation process, particularly for flavoenzymes, as the flavin cofactor has a distinct chromophore that is sensitive to its redox state and chemical environment. d-nb.infouni-konstanz.de

When flavoenzymes like lactate oxidase or D-lactate dehydrogenase are inactivated by 2-hydroxy-3-butynoate (which forms this compound at the active site), significant changes in the UV-Vis spectrum are observed. The native oxidized flavin spectrum typically shows absorption maxima around 375 and 450 nm. d-nb.info Upon inactivation, these peaks diminish and new absorption features appear. For instance, the enzyme-bound adduct with lactate oxidase initially displays peaks at 320 and 368 nm, characteristic of a 4a,5-dihydroflavin derivative. d-nb.info In the case of D-lactate dehydrogenase, inactivation results in a pink adduct with distinct visible absorption peaks at 522, 382, and 330 nm. nih.gov

Table 2: UV-Vis Absorption Maxima During Enzyme Inactivation

| Enzyme/State | λmax (nm) | Observation | Source |

| Lactate Oxidase | |||

| Native Enzyme | ~450 | Typical oxidized flavin spectrum | d-nb.info |

| Inactivated Enzyme (Initial Adduct) | 320, 368 | Formation of 4a,5-dihydroflavin derivative | d-nb.info |

| Released Adduct (Reduced) | 305 | Phenylenediamine-like chromophore | d-nb.infouni-konstanz.de |

| D-Lactate Dehydrogenase | |||

| Inactivated Enzyme (Pink Adduct) | 522, 382, 330 | Formation of a stable, colored flavin adduct | nih.gov |

| Reduced Lactate Oxidase + 2-Keto-3-butynoate | |||

| Intermediate Species | ~580 | Long-wavelength absorption, charge-transfer complex | uni-konstanz.de |

This is an interactive table. Wavelengths are approximate and based on published spectra.

During the reaction of reduced L-lactate oxidase with this compound, rapid-reaction kinetic studies using UV-Vis spectroscopy have identified transient intermediate species. uni-konstanz.de A notable feature is the appearance of a long-wavelength absorption band around 580 nm. uni-konstanz.de This type of spectrum is characteristic of charge-transfer complexes formed between the reduced flavin (as the donor) and the inactivator, 2-keto-3-butynoate (as the acceptor). uni-konstanz.de The characterization of such intermediates provides direct evidence for the electronic interactions that precede the irreversible covalent bond formation. uni-konstanz.dejetir.org

Monitoring Flavin Chromophore Changes During Inactivation

Fluorescence Spectroscopy

Fluorescence spectroscopy offers another sensitive method for probing the flavin environment and characterizing the adducts formed. The native flavin fluorescence is typically quenched in the protein environment. However, the formation of adducts can lead to new fluorescent species.

Research on the inactivation of D-lactate dehydrogenase by 2-hydroxy-3-butynoate showed that the resulting pink flavin adduct is weakly fluorescent, with an emission maximum at 635 nm. nih.gov In a separate study involving lactate oxidase, an adduct isolated after reduction and purification exhibited an intense fluorescence spectrum with an emission maximum at 465 nm. d-nb.info These distinct fluorescence properties can be used to identify and quantify the specific adducts formed during the inactivation reaction.

Table 3: Fluorescence Emission Maxima of Inactivator Adducts

| Enzyme Source of Adduct | Emission λmax (nm) | Intensity | Source |

| D-Lactate Dehydrogenase | 635 | Weak | nih.gov |

| Lactate Oxidase | 465 | Intense | d-nb.info |

This is an interactive table. Data is based on published findings.

Differentiation of Enzyme-Bound Adducts from Free Species

Spectroscopic analysis is crucial for distinguishing between this compound that is covalently bound to an enzyme and the compound free in solution. This differentiation is often achieved by observing shifts in the absorption spectra.

When this compound or its analogs, like 2-hydroxy-3-butynoate, bind to an enzyme, they can form adducts with the enzyme's coenzyme or amino acid residues. This binding event alters the electronic environment of the chromophore, leading to measurable changes in the UV-Visible absorption spectrum. For instance, the inactivation of L-lactate oxidase by 2-hydroxy-3-butynoate, a related suicide substrate, results in the formation of an enzyme-bound flavin adduct. This adduct exhibits distinct absorption peaks, with maxima at 320 and 368 nm, which are characteristic of modified 4a,5-dihydroflavin derivatives. d-nb.info These spectral properties are different from those of the free, unbound species. d-nb.info When the adduct is released from the enzyme, its spectral properties change again, indicating a structural modification has occurred, which underscores the ability of spectroscopy to differentiate between the bound and free states. d-nb.info

Studies on pyruvate-ferredoxin oxidoreductase, which can interact with related keto acids like 2-ketobutyrate, show that the enzyme itself has a characteristic UV-visible spectrum with a broad absorbance around 400 nm, typical of iron-sulfur proteins. pjmonline.org The binding of substrates or inhibitors like this compound can cause subtle changes to this spectrum, indicating an interaction at the active site. sci-hub.se

Table 1: Spectroscopic Shifts Observed Upon Adduct Formation

| Enzyme System | Substrate/Inhibitor | Spectroscopic Technique | Observed Change | Reference |

| L-Lactate Oxidase | 2-Hydroxy-3-butynoate | UV-Vis Absorption | New adduct peaks at 320 nm and 368 nm | d-nb.info |

| Pyruvate (B1213749) Dehydrogenase Complex | Methyl acetylphosphonate (analog) | Circular Dichroism | Positive CD band appears in the 300-310 nm range | nih.gov |

Detection of Conformational Changes in Enzyme Systems

The binding of an inhibitor like this compound to an enzyme can induce significant conformational changes, which are essential for its inhibitory function. Circular dichroism (CD) spectroscopy is a primary tool for detecting such changes in the secondary and tertiary structure of the enzyme. annualreviews.org

For example, the interaction of substrate analogs with the E1 component of the E. coli pyruvate dehydrogenase complex generates a distinct positive CD band between 300-310 nm. nih.gov This signal is attributed to the formation of an adduct with the thiamin diphosphate (B83284) (ThDP) coenzyme, and its appearance confirms a specific conformational state of the enzyme-inhibitor complex. nih.gov Titration experiments using CD spectroscopy can be used to determine the dissociation constant (Kd) for the inhibitor, as demonstrated with analogs like acetylphosphinate, which had a Kd of 0.060 µM for the human pyruvate dehydrogenase component. nih.gov Such studies provide quantitative data on the binding affinity and the associated structural changes, which are critical for understanding the mechanism of inactivation. annualreviews.orgtue.nl

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for characterizing the covalent modifications that this compound imposes on enzymes and for detecting the compound in complex biological mixtures.

Identification of Modified Peptides and Fragments in Enzyme Studies

When this compound irreversibly inactivates an enzyme, it forms a covalent bond with a specific amino acid residue at the active site. Identifying this modified residue is key to understanding the inactivation mechanism. This is typically achieved by digesting the inactivated enzyme into smaller peptides and analyzing the fragments using tandem mass spectrometry (MS/MS). google.com

In studies of the pyruvate dehydrogenase complex, 2-oxo-3-butynoic acid was found to be a potent irreversible inhibitor that targets the E1 component. nih.gov Research indicated that its inactivation of E1 is accompanied by the modification of cysteine residues. nih.gov The general approach involves using high-resolution mass spectrometry to pinpoint the mass increase on a specific peptide fragment, which corresponds to the addition of the inhibitor molecule. Subsequent MS/MS fragmentation of that peptide allows for the precise localization of the modification to a single amino acid. biorxiv.org

While direct examples detailing the exact modified peptides from this compound are specific to individual research studies, the general methodology is well-established. For instance, studies on other keto-acid-modified proteins use derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the keto group. The resulting DNPH-labeled peptides can be selectively detected in negative ion mode ESI-MS, which provides diagnostic ions that confirm the presence of a carbonylated peptide. nih.gov

Table 2: Representative Mass Spectrometry Data for Peptide Modification Analysis

| Enzyme | Modifying Agent | Mass Spectrometry Technique | Finding | Reference |

| Pyruvate Dehydrogenase (E1) | 2-Oxo-3-butynoic acid | Not specified | Inactivation involves modification of cysteine residues. | nih.gov |

| Model Peptides | Pyruvic acid (ketone) / DNPH | ESI-MS/MS (Negative Ion Mode) | DNPH-derivatization allows for sensitive detection with diagnostic fragment ions (m/z 152.0, 163.1, 179.0). | nih.gov |

| ApyA (Peptide) | C-terminal Asp transformed to aminopyruvic acid | HR-ESI-MS/MS | Localized mass changes to specific residues, confirming enzymatic modifications. | biorxiv.org |

Metabolomic Profiling and Detection of this compound and its Analogs

Metabolomic studies aim to identify and quantify small molecules, including this compound and its analogs, in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and specificity. nih.gov

The detection of short-chain keto acids in complex matrices like plasma or cell extracts often requires a derivatization step to improve their chromatographic retention and ionization efficiency. nih.gov For example, a robust LC-MS/MS method for profiling various ketone bodies and α-keto acids involves derivatization with reagents like O-benzylhydroxylamine. nih.gov This allows for the simultaneous analysis of multiple related compounds in a single run. nih.gov

While a specific, validated method solely for this compound is not broadly published, methods developed for similar short-chain keto and fatty acids are applicable. unimi.itmdpi.com These methods demonstrate excellent linearity and low limits of quantification (LOQ), often in the low micromolar or even nanomolar range, making them suitable for detecting low-abundance metabolites. unimi.itmdpi.com For example, a method for other short-chain fatty acids in serum reported LOQs of 10 ng/mL. unimi.it Such analytical panels are critical for studying metabolic pathways where this compound may appear as an intermediate or a metabolic byproduct. semanticscholar.orgumaryland.eduhmdb.ca

Computational Chemistry and Molecular Modeling Studies

In Silico Tools for Structural and Mechanistic Modeling

The investigation of highly reactive and often unstable molecules like 2-keto-3-butynoic acid benefits significantly from in silico tools, which allow for the modeling of structural properties and reaction mechanisms without the challenges of experimental synthesis and handling. These computational methods are particularly crucial for studying covalent inhibitors, where the formation of a permanent bond with the target enzyme is the mode of action.

A primary application of these tools is in the study of mechanism-based inactivators, where the enzyme itself catalyzes the conversion of the inhibitor into a reactive form that then covalently modifies the active site. escholarship.org For this compound, which is known to inactivate flavoenzymes and PLP-dependent enzymes, computational models focus on several key areas: tue.nlescholarship.org

Enzyme Active Site Characterization: Homology modeling is often employed if a crystal structure of the target enzyme is unavailable. This provides a three-dimensional model of the protein, which is the starting point for all subsequent simulations.

Molecular Docking: This technique predicts the preferred orientation of this compound within the enzyme's active site before the covalent reaction occurs. It helps identify key non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that position the inhibitor for reaction.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): This is a powerful approach for modeling enzymatic reactions. The reactive core, consisting of the inhibitor and key active site residues, is treated with high-accuracy quantum mechanics, while the rest of the protein environment is modeled using more computationally efficient molecular mechanics. This allows for the detailed study of bond-breaking and bond-forming events.

These computational tools are essential for designing and understanding inhibitors for various enzyme classes, including those targeted by this compound.

Table 1: Application of In Silico Tools for Studying Enzyme Inactivators

| Computational Tool | Purpose in Studying this compound | Key Insights |

| Homology Modeling | Generate a 3D structure of a target enzyme when no experimental structure exists. | Provides a structural framework for subsequent docking and simulation studies. |

| Molecular Docking | Predict the initial non-covalent binding pose of the inhibitor in the enzyme active site. | Identifies crucial intermolecular interactions that precede covalent bond formation. |

| QM/MM | Model the electronic rearrangements during the covalent inactivation reaction. | Elucidates the detailed step-by-step reaction mechanism and calculates activation energy barriers. |

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of biological macromolecules, capturing the motion of atoms and molecules over time. For the interaction between this compound and its target enzymes, MD simulations can be used to explore the stability of the non-covalent enzyme-inhibitor complex and the conformational changes that may occur within the active site to facilitate the covalent reaction.

While specific, published MD simulation studies focusing exclusively on this compound are not prominent in the literature, the methodology is standard for analyzing enzyme-inhibitor systems. A typical MD simulation workflow would involve:

Placing the docked this compound molecule into the solvated enzyme active site.

Running a simulation for a duration of nanoseconds to microseconds to observe the dynamic behavior of the complex.

Analyzing the trajectory to assess the stability of key interactions, the root-mean-square deviation (RMSD) of the ligand, and fluctuations (RMSF) of protein residues.

Such simulations could reveal, for instance, how the enzyme structure adapts to accommodate the inhibitor and whether specific water molecules in the active site play a role in the catalytic activation of the inhibitor. This method provides a dynamic picture that complements the static view from docking or the reaction-focused view of QM/MM.

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) calculations are indispensable for studying the details of chemical reactions where electronic structure changes are paramount. For this compound, QM methods are used to map out the entire reaction pathway of enzyme inactivation. This includes identifying transition states and intermediates and calculating the associated energy barriers.

A notable example involves the use of semiempirical QM calculations to investigate a ternary complex. In a modeling study, semiempirical MIND0/3 calculations were performed on a complex consisting of an NADH model, a Magnesium ion (Mg2+), and 2-oxo-3-butynoic acid. tue.nl The calculations were used to explore the orientation of the inhibitor during a proposed hydride-transfer reaction, finding a preference for the orientation of the C=O dipole. tue.nl This type of calculation, while approximate, provides valuable initial insights into the electronic factors governing the reaction.

More advanced QM/MM methods are typically used to achieve higher accuracy. These calculations can elucidate complex mechanisms, such as the proposed formation of a reactive allene (B1206475) intermediate from the acetylenic group of related inhibitors, which then attacks the enzyme or its cofactor. escholarship.org By calculating the potential energy surface, researchers can understand the feasibility of different proposed mechanisms and pinpoint the rate-limiting step of the inactivation process.

Table 2: Example of a QM Calculation involving 2-Oxo-3-butynoic Acid

| System Studied | Computational Method | Finding | Reference |

| Ternary complex: NADH model, Mg2+, 2-oxo-3-butynoic acid | Semiempirical MIND0/3 | Found a preference for the orientation of the C=O dipole towards C3 during a modeled hydride-transfer reaction. | tue.nl |

Prediction of Binding Affinities and Molecular Recognition

Computational approaches to predict binding must therefore consider both stages:

Initial Recognition (Non-covalent Binding): The strength of the initial, reversible binding can be estimated using molecular docking scores or more rigorous free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations quantify the favorability of the non-covalent interactions identified in docking and MD simulations.

Covalent Reaction Barrier: QM/MM calculations are used to compute the activation energy for the covalent bond-forming step. A lower energy barrier corresponds to a faster rate of inactivation and thus higher potency.

The time-dependent nature of covalent inhibition means that experimental validation often involves measuring IC50 values at different incubation times. nih.gov Computational models aim to provide a molecular-level explanation for these observed kinetics. By understanding how changes to the inhibitor's structure affect both initial recognition and the reaction barrier, computational chemistry can guide the design of more effective and specific enzyme inactivators.

Structure Activity Relationship Sar Studies and Analogue Development

Impact of Structural Modifications on Enzyme Inhibition Efficacy

The inhibitory potency of 2-keto-3-butynoic acid and its analogs is significantly influenced by structural modifications. Studies on thiamin diphosphate-(ThDP)-dependent enzymes have revealed that the length of the aliphatic chain in 2-oxo-3-alkynoic acids plays a crucial role in their inactivation efficacy. For instance, with the pyruvate (B1213749) dehydrogenase multienzyme complex (PDHc) and pyruvate oxidase (POX), the order of reactivity was found to be 2-oxo-3-butynoic acid > 2-oxo-3-pentynoic acid > 2-oxo-3-heptynoic acid. nih.govacs.org This suggests that a shorter alkyl chain is favored for the inhibition of these particular enzymes. In contrast, the order of reactivity was reversed for pyruvate decarboxylase (PDC), indicating that enzyme-specific structural features govern the optimal inhibitor structure. nih.govacs.org

Furthermore, the introduction of different substituents can drastically alter the inhibitory profile. For example, 2-oxo-3-alkynoic acids bearing a phenyl group at the C4 position were identified as potent irreversible and mechanism-based inhibitors of pyruvate decarboxylase. nih.govacs.org The nature of the functional group in conjugation with the alkyne also dictates the rate of reaction, with a ketone group generally leading to a higher reaction rate compared to an ester or an amide. acs.orgnih.gov

Advanced Research Applications and Future Directions

Utilization as Biochemical Probes for Enzyme Active Site Characterization

2-Keto-3-butynoic acid has been effectively employed as a mechanism-based inactivator, or "suicide substrate," to investigate the active sites of several key enzymes. This process involves the enzyme processing the molecule as if it were a natural substrate, which in turn generates a highly reactive intermediate that covalently binds to and inactivates the enzyme. This allows researchers to identify critical amino acid residues and understand catalytic mechanisms.

A primary class of targets includes thiamin diphosphate (B83284) (ThDP)-dependent enzymes. Research has demonstrated that this compound is a potent and irreversible inhibitor of the E. coli pyruvate (B1213749) dehydrogenase multienzyme complex (PDHc), specifically targeting the E1 (pyruvate dehydrogenase) component. nih.govdiva-portal.org The inactivation is time- and concentration-dependent, and protection studies with the natural substrate, pyruvate, confirmed that the inhibitor acts at the active site. nih.gov Further investigation revealed that the inactivation of the E1 component by this compound results in the modification of cysteine residues within the active site. nih.gov It has been shown to be a more potent inactivator for PDHc than other known inhibitors like fluoropyruvate or bromopyruvate. nih.gov

Beyond PDHc, this compound and its derivatives also inactivate other ThDP-dependent enzymes, such as pyruvate oxidase and pyruvate decarboxylase, albeit with different efficiencies, highlighting its utility in comparing substrate specificities across related enzymes. nih.gov

Flavoenzymes represent another major target. Studies on flavocytochrome b2 from baker's yeast showed that this compound inactivates the reduced form of the enzyme. escholarship.org The proposed mechanism involves the formation of a reactive allene (B1206475) carbanion intermediate during the catalytic cycle, which then attacks the oxidized flavin cofactor, leading to irreversible inactivation. escholarship.org This compound, along with its hydroxylated analog 2-hydroxy-3-butynoic acid, has been instrumental in elucidating the reaction mechanisms of flavin-dependent dehydrogenases and oxidases. escholarship.orgnih.gov

| Enzyme Target | Enzyme Class | Proposed Mechanism of Action | Key Research Finding |

|---|---|---|---|

| Pyruvate Dehydrogenase Multienzyme Complex (PDHc, E1 component) | ThDP-dependent decarboxylase | Mechanism-based inactivation; covalent modification of active site cysteine residues. nih.gov | Acts as a potent, irreversible inhibitor targeting the E1 subunit; protected by the natural substrate pyruvate. nih.govdiva-portal.org |

| Pyruvate Oxidase (POX) | ThDP-dependent oxidase | Mechanism-based inactivation. nih.gov | Inhibited by this compound, demonstrating its utility across different ThDP-dependent enzymes. nih.gov |

| Pyruvate Decarboxylase (PDC) | ThDP-dependent decarboxylase | Mechanism-based inactivation. nih.gov | Inactivated by this compound, though reactivity differs from PDHc and POX. nih.gov |

| Flavocytochrome b2 (L-Lactate Dehydrogenase) | Flavoenzyme | Inactivation of the reduced enzyme via an allenic carbanion intermediate reacting with the flavin cofactor. escholarship.org | Demonstrates that the compound can probe the redox state and catalytic cycle of flavoenzymes. escholarship.org |

| D-Lactate Dehydrogenase | Flavoenzyme | Acts as a suicide substrate, leading to the formation of a covalent adduct with the flavin coenzyme. nih.govmdpi.com | Used to study the inactivation process and characterize the structure of the resulting flavin adduct. nih.gov |

Applications in Metabolic Engineering (Non-Clinical Contexts)

Metabolic engineering aims to purposefully redesign the metabolism of organisms to produce valuable chemicals or achieve novel functions. While direct use of exogenous this compound in engineering schemes is not widely documented, its structural motifs—the keto acid and the alkyne—are highly relevant to this field.

2-keto acids are crucial intermediates in central metabolism and amino acid biosynthesis, and entire pathways based on these molecules have been engineered to produce biofuels and chemicals. nih.govfrontiersin.org For instance, engineered pathways that funnel carbon through 2-ketobutyrate have been developed in Saccharomyces cerevisiae for the production of 1-propanol. nih.gov Similarly, engineered 2-keto acid pathways in various microorganisms are used to synthesize higher alcohols like isobutanol. diva-portal.org

More directly, the alkyne group of this compound is a prime example of a bioorthogonal handle, a functional group that is inert to native biological chemistry but can be selectively reacted with a specific partner. This principle is central to metabolic oligosaccharide engineering (MOE). In MOE, cells are supplied with unnatural monosaccharides containing bioorthogonal reporters like azides or alkynes. nih.govbeilstein-institut.de These modified sugars are processed by the cell's own metabolic machinery and incorporated into cell surface glycans. beilstein-institut.de The alkyne tag on the cell surface can then be "clicked" with a fluorescent probe for imaging or an affinity tag for purification, enabling detailed studies of glycan trafficking and function. nih.govbeilstein-institut.deacs.org This approach has been used to show that incorporating alkyne-modified sialic acids can even alter biological function, such as conferring resistance to viral neuraminidase enzymes. nih.govacs.org Given that this compound is an analog of the key metabolite pyruvate, it holds potential as a tool for similar metabolic labeling strategies aimed at interrogating pyruvate-dependent pathways.

Integration into Novel Chemical Biology Methodologies

The terminal alkyne functionality makes this compound an attractive building block for novel chemical biology methodologies, particularly those centered on bioorthogonal chemistry. escholarship.org The alkyne group is small, relatively non-perturbing, and absent from most biological systems, making it an ideal chemical handle for selective modification of biomolecules in complex environments. nih.gov

The most prominent application of alkynes is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is highly efficient and specific, allowing an alkyne-modified molecule to be covalently linked to an azide-modified partner. A metal-free version, the strain-promoted azide-alkyne cycloaddition (SPAAC), has also been developed for use in living systems where copper toxicity is a concern. nih.govnih.gov

By virtue of its alkyne group, this compound could be integrated into probes for a variety of applications:

Bioconjugation: Similar to how 3-butynoic acid is used to modify peptides, this compound could be attached to proteins or other biomolecules. researchgate.net The alkyne would then serve as a handle for subsequent attachment of fluorophores, affinity tags, or drug molecules.

Target Identification: A small molecule inhibitor based on the this compound scaffold could be used to label its protein target within a cell. mdpi.com After the covalent binding event, the alkyne tag would be used to "click" on a biotin (B1667282) tag, allowing for the isolation and identification of the target protein via mass spectrometry.

Michael Addition: The activated alkyne in this compound can also participate in nucleophilic conjugate additions (thiol-yne or amino-yne reactions), providing another route for chemoselective ligation to proteins or other biomolecules under specific conditions.

Exploration of Undiscovered Enzymatic Targets and Metabolic Roles

The established reactivity of this compound as a mechanism-based inactivator for specific enzyme classes makes it an excellent starting point for discovering new enzymatic targets. Its known targets include ThDP-dependent enzymes (like PDHc) and certain flavoenzymes. nih.govescholarship.org This predictable reactivity can be leveraged in a powerful proteomics strategy known as activity-based protein profiling (ABPP).

ABPP utilizes chemical probes to directly measure enzyme function in a biological sample. wikipedia.org A typical ABPP probe consists of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, and a reporter tag (e.g., biotin or a fluorophore) for detection and purification. wikipedia.org The key advantage of ABPP is that it measures enzyme activity rather than just protein abundance, providing a more accurate snapshot of the functional proteome. wikipedia.org

This compound is an ideal warhead for an ABPP probe designed to target pyruvate- or α-keto acid-binding enzymes. A synthetic probe could be designed where a reporter tag is attached to the carboxylate group. This probe could then be introduced into cell lysates or even living systems. The probe would covalently label its active enzyme targets, which could then be visualized by in-gel fluorescence or enriched using the tag (e.g., streptavidin beads for a biotin tag) and identified by mass spectrometry. rsc.org This approach could lead to the discovery of previously unknown enzymes that bind or metabolize α-keto acids, expanding our understanding of metabolism and potentially uncovering new drug targets.

常见问题

Basic: What are the recommended synthesis protocols for 2-keto-3-butynoic acid in laboratory settings?

Synthesis typically involves acetylenic precursors and controlled oxidation. For example, analogs like α-ketoacids (e.g., 2-ketobutyric acid) are synthesized via enzymatic or chemical oxidation of corresponding hydroxy acids. Safety protocols must prioritize handling reactive intermediates (e.g., acetylene derivatives) under inert atmospheres to prevent polymerization or decomposition . Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Basic: Which analytical methods are optimal for detecting this compound in enzymatic assays?

Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity for low-abundance metabolites. Isotope dilution assays using deuterated analogs (e.g., nonanoic acid-d4) improve quantification accuracy by correcting for matrix effects . Calibration curves should be validated against reference standards from NIST or PubChem to ensure reproducibility .

Advanced: How does this compound act as a suicide inhibitor for D-amino-acid oxidase?

The compound’s acetylenic bond undergoes irreversible covalent modification of the enzyme’s active-site flavin cofactor. Experimental designs should include time-dependent inactivation assays and X-ray crystallography to map binding interactions. Control experiments must rule off-target effects using knockout enzyme variants . Kinetic parameters (e.g., ) should be calculated to compare potency across enzyme isoforms .

Advanced: How can researchers resolve contradictions in reactivity data for this compound across studies?

Contradictions often arise from variations in pH, solvent polarity, or enzyme purity. A systematic review should:

Replicate experiments under identical conditions.

Use standardized buffers (e.g., 50 mM phosphate, pH 7.4).

Validate enzyme activity with positive controls (e.g., D-lactate dehydrogenase).

Cross-study meta-analyses should apply statistical tests (e.g., ANOVA) to identify confounding variables .

Safety: What precautions are critical when handling this compound in vitro?

Use fume hoods and PPE (gloves, goggles) due to its irritant properties. In case of exposure:

- Skin contact: Wash immediately with soap and water .

- Inhalation: Administer oxygen if respiratory distress occurs.

Fire hazards require CO₂ extinguishers; avoid water jets for electrical fires near lab equipment .

Advanced: How to design experiments tracing this compound’s role in metabolic pathways?

Isotopic labeling (e.g., -tagged analogs) paired with metabolomics (GC-MS or LC-MS) enables pathway mapping. For microbial studies, use -NMR to track metabolite flux in cell lysates. Ensure experimental controls include carbon source substitution to isolate pathway specificity .

Literature Review: What strategies improve systematic reviews on this compound’s enzyme interactions?

Use Boolean search strings: (“this compound” AND “enzyme inhibition”) NOT “industrial”.

Filter for peer-reviewed articles in PubMed or Web of Science.

Cross-reference citations in foundational papers (e.g., Purich’s Enzyme Inhibitors) to identify mechanistic studies .

Data Analysis: Which statistical models are suitable for analyzing inhibitory dose-response curves?

Nonlinear regression (e.g., GraphPad Prism) fits data to the Hill equation. Report IC₅₀ values with 95% confidence intervals. For heteroscedastic data, apply log transformation or robust regression methods. Replicate experiments ≥3 times to ensure power >0.8 .

Advanced: How does deuteration enhance metabolic studies of this compound?

Deuterated analogs (e.g., 9,9,9-d3-nonanoic acid) reduce metabolic degradation, prolonging detection windows in tracer studies. Use tandem MS to distinguish endogenous vs. labeled compounds via mass shifts. Validate deuterium incorporation via -NMR .

Computational: What in silico tools model this compound’s enzyme interactions?

Molecular docking (AutoDock Vina) with enzyme crystal structures (PDB IDs: 1VE7 for D-amino-acid oxidase) predicts binding affinities. MD simulations (GROMACS) assess complex stability over 100 ns trajectories. Validate predictions with mutagenesis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。